1-(2-Bromoethyl)-3-chlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex and often requires specific conditions for regioselective reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been developed, demonstrating the potential for halogen atoms to promote specific rearrangements .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra in a liquid crystalline phase . Additionally, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen atoms within the crystal lattice .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions. The diene products from the synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, indicating the reactivity of such compounds . Furthermore, dissociative electron attachment studies on bromo-chlorobenzene compounds have shown that both Br- and Cl- ions can be formed, which is indicative of the compound's reactivity under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be quite diverse. Vibrational spectroscopy studies, combined with computational methods, have provided detailed insights into the vibrational frequencies, IR intensities, and Raman activities of compounds like 1-bromo-4-chlorobenzene . Additionally, computational studies have revealed the electronic density, molecular geometry, and nonlinear optical properties of 2-bromo-1,4-dichlorobenzene . The thermodynamic properties and solvent effects on the absorption spectrum of 1-bromo-2,3-dichlorobenzene have also been analyzed, showing the influence of the environment on the compound's properties .
Scientific Research Applications
Dissociative Electron Attachment (DEA) : Mahmoodi-Darian et al. (2010) explored DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, examining the formation of fragment anions and the effect of temperature on these processes, which can be related to the behavior of similar compounds like 1-(2-Bromoethyl)-3-chlorobenzene (Mahmoodi-Darian et al., 2010).
NMR Spectroscopy : Jacobsen and Schaumburg (1977) provided insights into the molecular structure of chlorobenzene and bromobenzene using 1H and 2H NMR spectra in liquid crystalline phase, which may be relevant for studying similar compounds (Jacobsen & Schaumburg, 1977).
Solubility Studies : Jiang et al. (2013) measured the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions, providing valuable data for the purification of similar compounds (Jiang et al., 2013).
Catalysis and Synthesis : Research on chlorobenzene derivatives, such as those by Ben-Ari et al. (2003) and Singh et al. (1999), discusses their application in catalytic processes and chemical synthesis, indicating potential uses for 1-(2-Bromoethyl)-3-chlorobenzene in similar contexts (Ben-Ari et al., 2003), (Singh, Mirajkar, & Sharma, 1999).
Environmental and Health Impact Studies : Studies like Feltens et al. (2010) focus on the impact of chlorobenzene on human lung cells, which could be relevant for understanding the biological and environmental effects of 1-(2-Bromoethyl)-3-chlorobenzene (Feltens et al., 2010).
Pharmaceutical Process Optimization : Grom et al. (2016) model the chemical kinetics in the synthesis of an active pharmaceutical ingredient involving 1-(2-bromoethyl)-4-chlorobenzene, highlighting its role in pharmaceutical manufacturing (Grom et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-3-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWGXCMVLJRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168455 | |
Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-chlorobenzene | |
CAS RN |
16799-05-6 | |
Record name | 1-(2-Bromoethyl)-3-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16799-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016799056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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